7,7A-dihydrobenzofuran-2,6-dione
Description
Properties
CAS No. |
188107-53-1 |
|---|---|
Molecular Formula |
C8H6O3 |
Molecular Weight |
150.13 g/mol |
IUPAC Name |
7,7a-dihydro-1-benzofuran-2,6-dione |
InChI |
InChI=1S/C8H6O3/c9-6-2-1-5-3-8(10)11-7(5)4-6/h1-3,7H,4H2 |
InChI Key |
QIZYUCVTAFYYEU-UHFFFAOYSA-N |
SMILES |
C1C2C(=CC(=O)O2)C=CC1=O |
Canonical SMILES |
C1C2C(=CC(=O)O2)C=CC1=O |
Synonyms |
2,6-Benzofurandione, 7,7a-dihydro- |
Origin of Product |
United States |
Preparation Methods
Acid-Catalyzed Ring Closure
Cyclization of keto-acid precursors represents a direct route to the target structure. A notable example involves treating 2-(carboxymethoxy)isophthalic acid (33 ) with sodium acetate in acetic acid/anhydride under reflux. This promotes cyclodehydration to form 3-acetoxybenzofuran-7-carboxylic acid (34 ), which undergoes hydrolysis to yield 3-oxo derivatives. Adaptation of this protocol using appropriately substituted starting materials could enable the installation of the 2,6-dione motif.
Oxidation Techniques for Dione Formation
Manganese(III)-Mediated Oxidative Functionalization
Manganese(III) acetate [Mn(OAc)₃] proves effective for introducing ketone groups into dihydrobenzofuran scaffolds. In a representative procedure, 6,7-dihydro-6-phenylbenzofuran-4(5H)-one (2 ) undergoes Mn(OAc)₃-mediated oxidation in benzene/acetic acid (10:1) at reflux for 42 hours, yielding acetoxy-benzofuranone derivatives. This radical-based process could be optimized to selectively oxidize C-2 and C-6 positions in 7,7a-dihydrobenzofuran precursors.
DDQ-Induced Dehydrogenation
2,3-Dichloro-5,6-dicyano-1,4-benzoquinone (DDQ) serves as a potent oxidant for aromatization. During velutone F synthesis, DDQ dehydrogenates 4-oxo-4,5,6,7-tetrahydrobenzofuran-5-carbaldehyde (7 ) to 4-hydroxybenzofuran-5-carbaldehyde (8 ) with 76% efficiency. Applied to 7,7a-dihydrobenzofuran intermediates, DDQ could concurrently oxidize two positions to generate the 2,6-dione system.
Transition Metal-Catalyzed Annulation Approaches
Rhodium-Catalyzed [3+2] Cycloaddition
Rhodium complexes facilitate the construction of dihydrobenzofuran cores via formal [3+2] annulation. A 2021 study demonstrated that Rh-catalyzed coupling of propargyl ethers with α-diazo carbonyl compounds yields 2,3-disubstituted dihydrobenzofurans (92 ) in 52–82% yields. Incorporating diketone-containing substrates into this methodology may directly afford 7,7a-dihydrobenzofuran-2,6-dione.
Palladium-Mediated Carbonylative Cyclization
Enzymatic and Hybrid Catalytic Methods
Laccase-Lewis Acid Tandem Catalysis
A novel hybrid approach combines laccase-catalyzed oxidation with Lewis acid-mediated cyclization. Starting from 2,5-dimethylfuran and 1,3-cyclohexanediones, this one-pot method generates 6,7-dihydrobenzofuran-4(5H)-ones with up to 82% yield. Modifying the dihydroxyketone substrate could redirect the reaction pathway to form the 2,6-dione isomer.
Lipase-Assisted Kinetic Resolution
While primarily used for chiral resolution, lipases like CAL-B (Candida antarctica lipase B) can enhance the enantioselectivity of dihydrobenzofuran syntheses. Coupling enzymatic resolution with oxidation steps may provide access to optically active 7,7a-dihydrobenzofuran-2,6-dione derivatives.
Comparative Analysis of Synthetic Routes
Mechanistic Considerations and Optimization
Regioselectivity in Electrophilic Substitution
Scalability and Industrial Considerations
Gram-scale synthesis of dihydrobenzofuran derivatives has been demonstrated using Rh-catalyzed annulation, achieving 5 mmol production without significant yield reduction . For 7,7a-dihydrobenzofuran-2,6-dione, continuous flow systems could enhance the safety profile of exothermic oxidation steps involving Mn(OAc)₃ or DDQ.
Q & A
Q. What are the optimal synthetic routes for 7,7A-dihydrobenzofuran-2,6-dione, and how can reaction conditions be optimized to improve yield?
- Methodological Answer : Synthesis typically involves cyclization of precursor molecules under controlled conditions. Copper-catalyzed pathways are effective, where the oxygen atom in the furan ring originates from water, requiring anhydrous solvents for reproducibility . Key parameters include:
- Catalyst selection : Copper(I) iodide or palladium catalysts for cross-coupling reactions.
- Solvent optimization : Use polar aprotic solvents (e.g., DMF) to stabilize intermediates.
- Temperature control : Reactions often proceed at 80–120°C to balance kinetics and side-product formation.
- Yield improvement : Purification via column chromatography (silica gel, ethyl acetate/hexane) is recommended .
Q. What spectroscopic techniques are recommended for confirming the structure of 7,7A-dihydrobenzofuran-2,6-dione?
- Methodological Answer : Combine multiple techniques for unambiguous confirmation:
- NMR spectroscopy : H and C NMR to identify proton environments and carbonyl groups.
- IR spectroscopy : Peaks at ~1750 cm confirm the presence of dione moieties .
- Mass spectrometry (EI-MS) : Compare experimental molecular ion peaks ([M]) with theoretical values (e.g., CHO) .
- X-ray crystallography : For resolving stereochemistry, if crystalline derivatives are obtainable .
Q. What purification methods are effective for isolating 7,7A-dihydrobenzofuran-2,6-dione from complex reaction mixtures?
- Methodological Answer :
- Liquid-liquid extraction : Separate polar impurities using dichloromethane/water biphasic systems.
- Recrystallization : Use ethanol or acetone as solvents for high-purity crystals.
- Chromatography : Flash chromatography with gradient elution (hexane → ethyl acetate) to resolve diastereomers .
Q. How should stability and storage conditions be managed for 7,7A-dihydrobenzofuran-2,6-dione?
- Methodological Answer :
- Storage : Keep in amber vials at –20°C under inert gas (argon/nitrogen) to prevent oxidation.
- Stability testing : Monitor degradation via HPLC every 6 months; hydrolytic degradation is common in humid environments .
Advanced Research Questions
Q. How do reaction mechanisms involving the oxygen atom in 7,7A-dihydrobenzofuran-2,6-dione compare under varying catalytic conditions?
- Methodological Answer : Mechanistic studies using isotopic labeling (O-HO) reveal that copper catalysis promotes oxygen incorporation from water, while palladium systems favor intramolecular oxygen transfer. Kinetic isotope effects (KIE) and DFT calculations are critical for validating pathways . Key steps:
- Electrophilic aromatic substitution : Dominant in acidic conditions.
- Radical intermediates : Observed in photochemical reactions.
Q. How can computational chemistry be applied to predict the reactivity of 7,7A-dihydrobenzofuran-2,6-dione in novel reactions?
- Methodological Answer :
- Molecular modeling : Use Gaussian or ORCA to calculate frontier molecular orbitals (HOMO/LUMO) for predicting electrophilic/nucleophilic sites.
- Docking studies : Simulate interactions with biological targets (e.g., enzyme active sites) using AutoDock Vina .
- Reactivity descriptors : Compute Fukui indices to identify regions prone to nucleophilic attack .
Q. What strategies resolve contradictions in reported bioactivity data for 7,7A-dihydrobenzofuran-2,6-dione derivatives?
- Methodological Answer :
- Meta-analysis : Aggregate data from multiple studies (e.g., IC values) to identify outliers.
- Assay standardization : Control variables like cell line selection (HEK293 vs. HeLa) and solvent (DMSO concentration ≤0.1%).
- Structure-activity relationship (SAR) : Correlate substituent effects (e.g., methyl groups at C5/C6) with activity trends .
Q. What are the challenges in characterizing stereochemical properties of 7,7A-dihydrobenzofuran-2,6-dione using current analytical techniques?
- Methodological Answer :
- Chiral separation : Use chiral HPLC columns (e.g., Chiralpak AD-H) with hexane/isopropanol mobile phases.
- Dynamic NMR : Detect ring-flipping dynamics in tetrahydrofuran derivatives at low temperatures.
- Vibrational circular dichroism (VCD) : Resolve enantiomers by comparing experimental and calculated spectra .
Notes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
